molecular formula C21H21N5OS B2569428 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921514-44-5

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No. B2569428
CAS RN: 921514-44-5
M. Wt: 391.49
InChI Key: KCDFLJOJDQKHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H21N5OS and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

Research has demonstrated the synthesis of derivatives related to the core structure of this compound, showing promising in vitro activity against Mycobacterium tuberculosis. A series of 3-heteroarylthioquinoline derivatives, synthesized via Friedlander annulation, exhibited significant antituberculosis activity. Among the compounds screened, specific derivatives displayed minimal inhibitory concentration (MIC) values indicative of potent activity against the tuberculosis bacterium without showing cytotoxic effects against mouse fibroblasts, suggesting their potential as therapeutic agents against tuberculosis while being non-toxic to healthy cells (Selvam et al., 2011).

Antiviral and Antitumoral Activity

Another study focused on the discovery of derivatives with modifications on the phenyl moiety, tuning biological properties towards antiviral or antitumoral activities. Mode-of-action studies revealed that the antitumoral activity of these compounds was due to inhibition of tubulin polymerization, indicating their potential in the development of novel anticancer and antiviral therapies (Parameshwara Chary Jilloju et al., 2021).

Cytotoxicity and Structure-Activity Relationship

The synthesis and evaluation of novel 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives were investigated for their cytotoxic potency against a panel of human cancer cell lines. The study explored the relationship between the molecular structure of these compounds and their antitumor activity, identifying derivatives that inhibit the growth of cervical and bladder cancer cell lines, providing insights into the structural requirements for anticancer activity (Łukasz Balewski et al., 2020).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c27-19(25-12-6-8-16-7-4-5-11-18(16)25)15-28-21-23-22-20-24(13-14-26(20)21)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFLJOJDQKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3CCN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

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